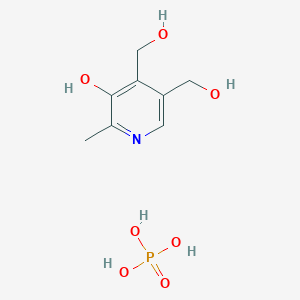
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate (HMP) is a compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. HMP is a phosphorylated derivative of pyridoxine, which is a form of vitamin B6.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate involves its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is converted to pyridoxal 5'-phosphate (PLP), which is the active form of vitamin B6. PLP then binds to enzymes involved in amino acid metabolism and enhances their activity.
Biochemische Und Physiologische Effekte
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have various biochemical and physiological effects. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to increase the levels of cysteine and glutathione, which are important antioxidants in the body. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to decrease the levels of homocysteine, which is a risk factor for cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a stable compound that can be easily synthesized and purified. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is also water-soluble, which makes it easy to work with in aqueous solutions. However, the limitations of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate include its potential to form complexes with metal ions, which can interfere with enzymatic reactions. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate also has a short half-life in the body, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate. One area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate may also have applications in the agricultural industry as a growth promoter for plants. Further research is needed to explore these potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate.
Conclusion:
In conclusion, 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a phosphorylated derivative of pyridoxine that has potential applications in biochemical and physiological research. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through a simple reaction and has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate acts as a cofactor for enzymes involved in amino acid metabolism and has various biochemical and physiological effects. Further research is needed to explore the potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative and cardiovascular diseases, as well as its potential use in the agricultural industry.
Synthesemethoden
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through the reaction of pyridoxine with phosphoric acid and formaldehyde. The reaction is carried out under acidic conditions, and the product is purified through recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been used in various scientific research studies due to its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to enhance the activity of enzymes such as cystathionine β-synthase, which is involved in the conversion of homocysteine to cysteine. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to enhance the activity of alanine transaminase, which is involved in the conversion of alanine to pyruvate.
Eigenschaften
CAS-Nummer |
1142-43-4 |
|---|---|
Produktname |
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate |
Molekularformel |
C8H14NO7P |
Molekulargewicht |
267.17 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;phosphoric acid |
InChI |
InChI=1S/C8H11NO3.H3O4P/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4/h2,10-12H,3-4H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
IPGWPDHPOQYBMR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
Andere CAS-Nummern |
1142-43-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




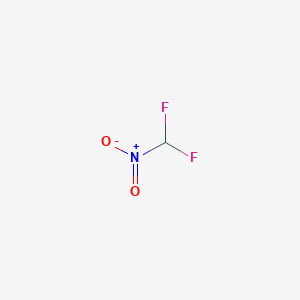
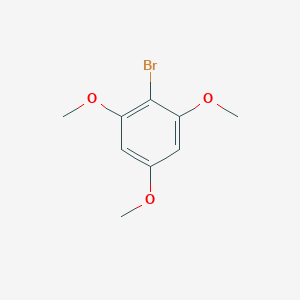

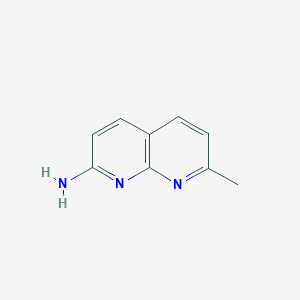

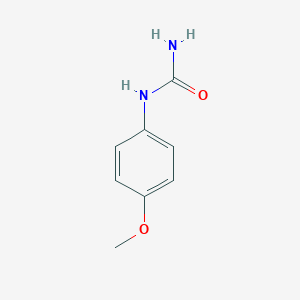
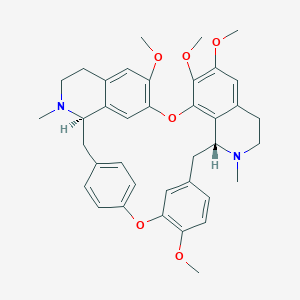

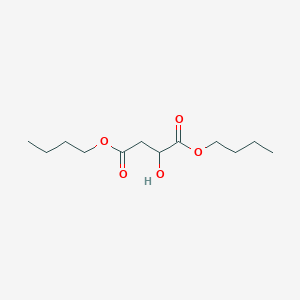
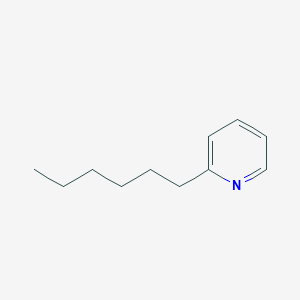
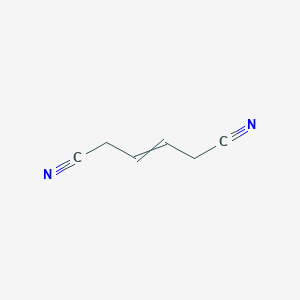

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)